(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide
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Description
(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H18N2O and its molecular weight is 338.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is part of a unique collection of chemicals used by early discovery researchers, and its specific targets are still under investigation .
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are subjects of ongoing studies .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Current research is focused on elucidating these effects to better understand the compound’s potential therapeutic applications .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Benzyl-2-Cyano-3-(4-Phenylphenyl)Prop-2-Enamide is an important aspect of its study . Factors such as temperature, pH, and the presence of other molecules can significantly affect the compound’s behavior .
Properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c24-16-22(23(26)25-17-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-15H,17H2,(H,25,26)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAKCGVEKELMH-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.